molecular formula C11H5N3S B1414322 (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile CAS No. 2167917-90-8

(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile

Cat. No. B1414322
M. Wt: 211.24 g/mol
InChI Key: GCFYFBVMLLHJHU-UHFFFAOYSA-N
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Description

(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile is a chemical compound with the molecular formula C11H5N3S . It is a derivative of thieno[2,3-b]pyridine, which is an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been the subject of many recent papers . One approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . For example, Dyachenko et al. described a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from these compounds .


Molecular Structure Analysis

The molecular structure of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile is characterized by a thienopyridine core . This core is a common feature of several potent PI3K inhibitors, suggesting that it plays a crucial role in the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile are complex and involve multiple steps . For instance, one method involves the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide or 2-cyanoacetohydrazide in piperidinium acetate under reflux .

Scientific Research Applications

  • Anticancer Activity

    • Results : Significant inhibition of tumor growth, induction of apoptosis, and potential as a lead compound for further drug development .
  • Antidermatophytic Activity

    • Results : Effective inhibition of fungal growth and potential for topical antifungal formulations .
  • Antimalarial Activity

    • Results : Suppression of parasite growth and potential for novel antimalarial drugs .
  • Anti-Alzheimer’s Activity

    • Results : Reduction of neuroinflammation, oxidative stress, and amyloid-beta aggregation .
  • Anti-Inflammatory Activity

    • Results : Suppression of pro-inflammatory cytokines and potential for anti-inflammatory drug development .
  • Insecticidal Activity

    • Results : Effective pest mortality and potential for eco-friendly insecticides .

properties

IUPAC Name

2-(thieno[2,3-b]pyridin-2-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3S/c12-6-8(7-13)4-10-5-9-2-1-3-14-11(9)15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFYFBVMLLHJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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